molecular formula C13H19NO2 B8379902 (2-Methoxyphenyl)-piperidin-2-ylmethanol

(2-Methoxyphenyl)-piperidin-2-ylmethanol

Cat. No.: B8379902
M. Wt: 221.29 g/mol
InChI Key: QDKOCJAVJNKBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyphenyl)-piperidin-2-ylmethanol is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a methanol group and a 2-methoxyphenyl moiety. Piperidine derivatives are widely explored in medicinal chemistry for their interactions with central nervous system (CNS) receptors, enzymes, and transporters .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2-methoxyphenyl)-piperidin-2-ylmethanol

InChI

InChI=1S/C13H19NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-3,6,8,11,13-15H,4-5,7,9H2,1H3

InChI Key

QDKOCJAVJNKBJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CCCCN2)O

Origin of Product

United States

Comparison with Similar Compounds

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

  • Structural Differences: NBOMe compounds (e.g., 25I-NBOMe) feature a phenethylamine backbone with a 2,5-dimethoxy-substituted phenyl ring and a N-(2-methoxyphenyl)methyl group . In contrast, (2-Methoxyphenyl)-piperidin-2-ylmethanol replaces the phenethylamine with a piperidine ring and lacks the dimethoxy substitution.
  • Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with high toxicity and hallucinogenic effects .
Parameter NBOMe Series This compound
Core Structure Phenethylamine Piperidine
Aromatic Substitution 2,5-Dimethoxy 2-Methoxy
Toxicity High (e.g., seizures, death) Not reported
Receptor Target 5-HT2A Unknown (potential 5-HT6 or APN targets)

HBK Piperazine Derivatives (HBK14–HBK19)

  • Structural Differences: HBK compounds (e.g., HBK14) contain a piperazine ring linked to phenoxy-alkyl chains and a 2-methoxyphenyl group . The target compound replaces piperazine with piperidine and lacks the phenoxy-alkyl chain.
  • Pharmacological Implications :
    • HBK derivatives exhibit affinity for serotonin and dopamine receptors, with HBK15 showing anxiolytic activity .
    • The piperidine scaffold in the target compound may alter metabolic stability and CNS penetration compared to piperazine-based analogs.

5-HT6 Receptor Antagonists (e.g., 4b, 4g, 4j)

  • Structural Differences: These antagonists combine a (2-methoxyphenyl)piperazine moiety with an indole-ethanol group . The target compound substitutes piperazine with piperidine and lacks the indole moiety.
  • Functional Data :
    • Compounds like 4j show high 5-HT6 receptor binding (pKi = 7.83) and antagonism (IC50 = 32 nM) .
    • Piperidine-based analogs may exhibit distinct receptor selectivity due to reduced nitrogen basicity compared to piperazine.

Pyrazoline Derivatives (e.g., 2o)

  • Structural Differences: Compound 2o contains a pyrazoline core with a 2-methoxyphenyl group and a hydrazine-carboxamide chain . The target compound’s piperidine-methanol structure lacks the heterocyclic pyrazoline ring.
  • Biological Relevance: Pyrazoline derivatives target aminopeptidase N (APN), implicated in cancer metastasis . The target compound’s activity against APN is unexplored but plausible due to structural similarities in the methoxyphenyl group.

Piperidine-2-ethanol

  • Structural Differences: Piperidine-2-ethanol lacks the 2-methoxyphenyl substituent .
  • Physicochemical Properties: Piperidine-2-ethanol has higher polarity (logP ≈ 0.5) compared to the target compound (estimated logP ≈ 2.1 due to the aromatic group). Safety data for piperidine-2-ethanol indicate low acute toxicity (LD50 > 2000 mg/kg in rats) , suggesting the methoxyphenyl group may alter toxicity profiles.

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